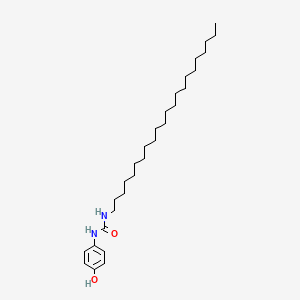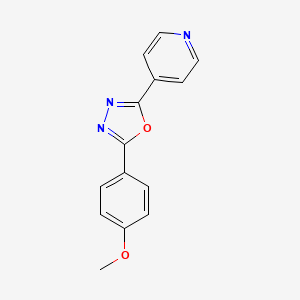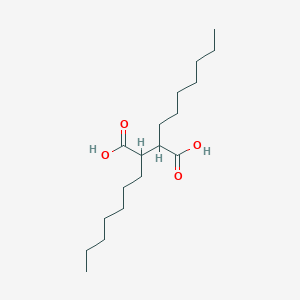![molecular formula C11H13BO2 B14174489 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole CAS No. 7462-36-4](/img/structure/B14174489.png)
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is an organoboron compound that features a boron atom within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole typically involves cycloaddition reactions. One method involves the use of dioxaboroles with easily hydrolyzed O–B bonds for cycloadditions with a wide variety of alkenes. The reaction is facilitated by a photosensitizer such as fac-Ir(dFppy)3 (dFppy = 3,5-difluoro-2-(2-pyridinyl)phenyl) under 450 nm LED light, using dichloromethane (DCM) as the solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole undergoes various types of chemical reactions, including:
Cycloadditions: Particularly [2+2] cycloadditions with alkenes, facilitated by photosensitizers.
Hydrolysis: The O–B bonds in the dioxaborole ring can be easily hydrolyzed to form cyclobutyl diols or 1,4-dicarbonyl compounds.
Common Reagents and Conditions
Photosensitizers: fac-Ir(dFppy)3
Solvents: Dichloromethane (DCM)
Light Source: 450 nm LED light
Major Products
Cyclobutyl Diols: Formed after the cleavage of the boracycle.
1,4-Dicarbonyl Compounds: Useful intermediates formed after glycol cleavage.
Wissenschaftliche Forschungsanwendungen
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole has several applications in scientific research:
Organic Synthesis: Used in cycloaddition reactions to create complex organic molecules.
Material Science:
Pharmaceuticals: Could be explored for drug development due to its ability to form stable complexes with various organic molecules.
Wirkmechanismus
The mechanism of action for 2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole primarily involves its ability to undergo cycloaddition reactions. The boron atom within the ring structure acts as a Lewis acid, facilitating the formation of new bonds with alkenes under the influence of a photosensitizer and light . This reactivity is enabled by the temporary ring constraint provided by the dioxaborole structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-1,3,2-dioxaborolane
- 2-Phenylbenzo[d][1,3,2]dioxaborole
Uniqueness
2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole is unique due to its specific ring structure that provides temporary ring constraint, enabling efficient photosensitized cycloaddition reactions. This sets it apart from other similar compounds that may not have the same level of reactivity or stability under similar conditions .
Eigenschaften
CAS-Nummer |
7462-36-4 |
|---|---|
Molekularformel |
C11H13BO2 |
Molekulargewicht |
188.03 g/mol |
IUPAC-Name |
2-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole |
InChI |
InChI=1S/C11H13BO2/c1-2-5-9(6-3-1)12-13-10-7-4-8-11(10)14-12/h1-3,5-6,10-11H,4,7-8H2 |
InChI-Schlüssel |
HPBIOQIJIRGRJT-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC2CCCC2O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)

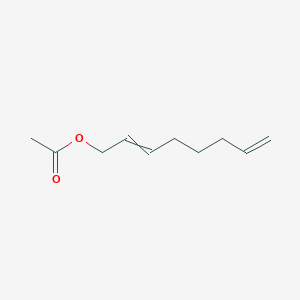
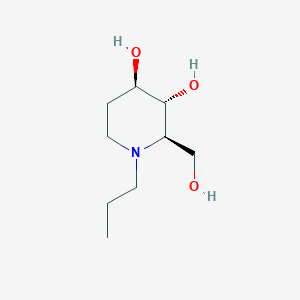
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

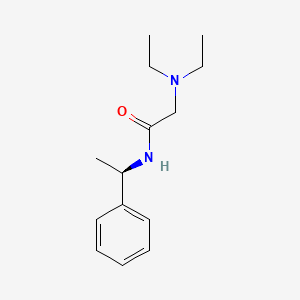
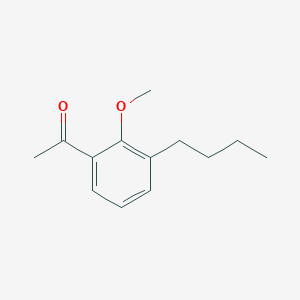
![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
